

Application Notes and Protocols for UNC7938

Treatment in Cultured Cells

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Compound of Interest

Compound Name: UNC7938

Cat. No.: B1194543

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Introduction

UNC7938 is a small molecule oligonucleotide enhancing compound (OEC) that facilitates the cellular uptake and endosomal escape of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1] Its mechanism of action involves the destabilization of endosomal membranes, promoting the release of oligonucleotides from these compartments into the cytosol, thereby increasing their access to their respective RNA targets in the cytoplasm and nucleus.[1] This document provides detailed protocols for the application of **UNC7938** in cultured cells, including methods for evaluating its efficacy and cytotoxicity.

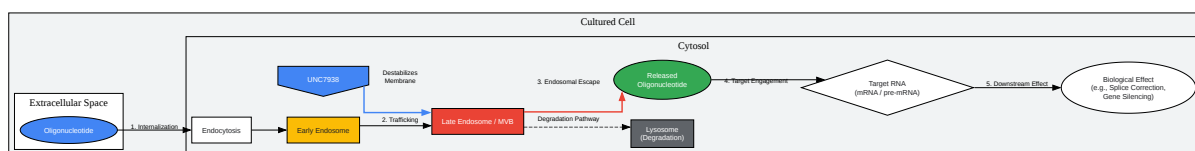
Data Presentation

The following table summarizes the quantitative data for **UNC7938** and its analogs in HeLa Luc705 cells. EC50 represents the concentration of the compound required to achieve 50% of the maximal enhancement of splice-switching oligonucleotide (SSO) activity, while TC50 indicates the concentration that causes 50% cytotoxicity.[2]

Compound	EC50 (μM)	TC50 (μM)	TC50/EC50 Ratio
UNC7938	4.2	28	6.7
UNC4954	>30	>50	-
UNC5059	2.5	15	6.0
B-48	1.8	18	10

Signaling Pathway of UNC7938-Mediated Endosomal Escape

UNC7938 enhances the delivery of oligonucleotides by acting on the endosomal pathway. After internalization via endocytosis, oligonucleotides are trafficked from early endosomes to late endosomes and multivesicular bodies (MVBs). **UNC7938** is thought to preferentially interact with the membranes of these late-stage endosomes, causing destabilization and promoting the release of the entrapped oligonucleotides into the cytosol. This allows the oligonucleotides to reach their targets, such as pre-mRNA in the nucleus or mRNA in the cytoplasm.



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UNC7938 enhances oligonucleotide release from late endosomes.

Experimental Protocols

Evaluation of UNC7938 Efficacy using a Luciferase Reporter Gene Assay

This protocol is designed to assess the ability of **UNC7938** to enhance the activity of a splice-switching oligonucleotide (SSO) in HeLa Luc705 cells, which contain a stably integrated luciferase gene interrupted by an aberrant intron. The SSO is designed to correct the splicing of the luciferase pre-mRNA, leading to the production of functional luciferase enzyme.

Materials:

- HeLa Luc705 cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Splice-switching oligonucleotide (SSO) targeting the aberrant intron
- **UNC7938**
- Phosphate-Buffered Saline (PBS)
- Luciferase Assay System (e.g., Promega)
- 96-well cell culture plates, white, clear-bottom
- Luminometer

Procedure:

- **Cell Seeding:** Seed HeLa Luc705 cells in a 96-well white, clear-bottom plate at a density of 5,000 - 10,000 cells per well in 100 μ L of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.
- **Oligonucleotide Incubation:** The following day, add the SSO to the cells at a final concentration of 100 nM. Incubate for 16 hours.

- **UNC7938 Treatment:** Prepare serial dilutions of **UNC7938** in DMEM. Remove the SSO-containing medium from the cells and wash once with PBS. Add 100 μ L of the **UNC7938** dilutions to the appropriate wells. A typical concentration range to test for **UNC7938** is 0.1 to 30 μ M. Incubate for 2 to 4 hours at 37°C.
- **Recovery:** Remove the **UNC7938**-containing medium, wash the cells once with PBS, and add 100 μ L of fresh DMEM with 10% FBS. Incubate for an additional 24 to 48 hours.
- **Luciferase Assay:**
 - Remove the culture medium and wash the cells with PBS.
 - Lyse the cells by adding 20 μ L of 1X cell lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
 - Add 100 μ L of luciferase assay reagent to each well.
 - Measure the luminescence using a luminometer.
- **Data Analysis:** Normalize the luciferase activity to the total protein concentration for each well, if desired. Plot the normalized luciferase activity against the concentration of **UNC7938** to determine the EC50 value.

Assessment of UNC7938 Cytotoxicity using Alamar Blue Assay

This protocol measures the cytotoxicity of **UNC7938** in cultured cells. The Alamar Blue assay is based on the reduction of resazurin (the active ingredient of Alamar Blue) to the fluorescent resorufin by metabolically active cells.

Materials:

- HeLa cells (or other cell line of interest)
- DMEM with 10% FBS
- **UNC7938**

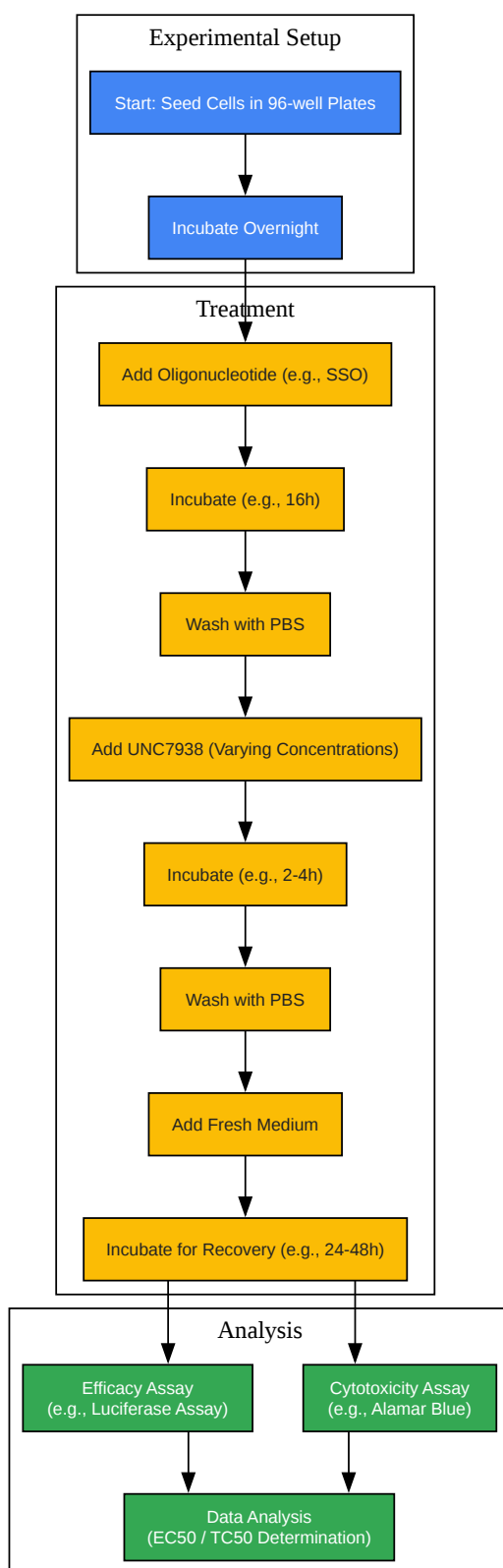
- Alamar Blue reagent
- 96-well cell culture plates, black, clear-bottom
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5,000 - 10,000 cells per well in 100 μ L of DMEM with 10% FBS. Incubate overnight.
- **UNC7938** Treatment: Prepare serial dilutions of **UNC7938** in DMEM. Add the desired concentrations of **UNC7938** to the cells.
- Incubation: Incubate the cells with **UNC7938** for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Alamar Blue Addition: Add Alamar Blue reagent to each well at a final concentration of 10% (v/v).
- Incubation with Alamar Blue: Incubate the plate for 1-4 hours at 37°C, protected from light.
- Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percent viability against the log concentration of **UNC7938** to determine the TC50 value.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the efficacy and cytotoxicity of **UNC7938** in cultured cells.



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Workflow for **UNC7938** efficacy and cytotoxicity testing.

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References

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